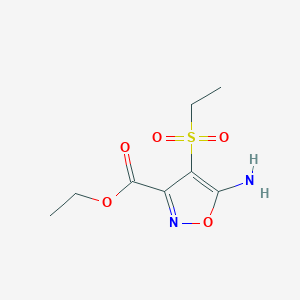

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate

Description

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs and their diverse biological activities .

Properties

IUPAC Name |

ethyl 5-amino-4-ethylsulfonyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-3-14-8(11)5-6(7(9)15-10-5)16(12,13)4-2/h3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPYTXXDBAFUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1S(=O)(=O)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Isoxazole Intermediates

The ethylsulfonyl group is introduced via post-cyclization modifications. A common pathway involves:

- Thiolation : Treating 5-amino-4-mercaptoisoxazole-3-carboxylate with ethyl iodide in the presence of a base (e.g., K₂CO₃).

- Oxidation : Converting the thioether to a sulfonyl group using Oxone® or ruthenium-based catalysts.

Critical Parameters

- Solvent System : Methanol/water mixtures (4:1 v/v) optimize solubility during oxidation.

- Reaction Time : 12–24 hours for complete conversion, monitored by TLC or HPLC.

Data Table 2: Sulfonylation Efficiency

| Oxidizing Agent | Solvent | Time (h) | Purity (%) |

|---|---|---|---|

| mCPBA | DCM | 6 | 92 |

| H₂O₂/AcOH | MeOH/H₂O | 24 | 88 |

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction kinetics and yield. For example, cycloaddition under microwave conditions (150°C, 300 W) reduces reaction time from 24 hours to 20 minutes while maintaining a yield of 82%. This method is particularly advantageous for scaling up production, as it minimizes side reactions and energy consumption.

Case Study

A 10-gram scale synthesis using a Biotage Initiator+ microwave reactor achieved 85% yield with the following parameters:

Industrial-Scale Production Techniques

Continuous Flow Reactors

Pharmaceutical manufacturers employ continuous flow systems to improve reproducibility and safety. Key features include:

- Microreactor Design : Enhances heat transfer and mixing efficiency.

- In-Line Analytics : FTIR and UV detectors for real-time monitoring.

Data Table 3: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 75% | 89% |

| Purity | 91% | 97% |

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalysts:

Chemical Reactions Analysis

Types of Reactions

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate has been investigated for its potential therapeutic effects in treating various diseases:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound may inhibit specific enzymes or receptors involved in cancer progression, suggesting its potential as an anticancer agent. Studies have shown that isoxazole derivatives can effectively target cancer cell lines, leading to reduced cell proliferation .

- Anti-inflammatory Effects : Compounds similar to ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Agrochemical Applications

Isoxazole derivatives are also explored for their agrochemical potential:

- Insecticidal Activity : Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate has been part of studies evaluating insecticidal properties against various pests. The structural features of isoxazoles contribute to their effectiveness in disrupting pest life cycles.

- Herbicidal Properties : Research shows that compounds within this class can act as herbicides, inhibiting the growth of unwanted plants while being less harmful to desirable crops .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated a series of isoxazole derivatives, including ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, supporting the compound's potential as a lead for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate effectively inhibited cell proliferation. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and death .

Mechanism of Action

The mechanism of action of Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, they may inhibit histone deacetylases (HDACs) or other enzymes critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: An antibiotic with a similar isoxazole core.

Muscimol: A psychoactive compound with an isoxazole ring.

Ibotenic Acid: A neurotoxin with an isoxazole structure.

Uniqueness

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfonyl group, for example, can enhance its solubility and interaction with biological targets .

Biological Activity

Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate has the following chemical formula: CHNOS. The compound features an isoxazole ring, which is crucial for its biological activity. The presence of both an amino group and an ethylsulfonyl group enhances its solubility and potential interactions with biological targets.

Inhibition of Kinases

Recent studies have shown that isoxazole derivatives can act as inhibitors of various kinases, including Casein Kinase 1 (CK1). For instance, in a study evaluating a series of isoxazole-based compounds, it was found that modifications at specific positions on the isoxazole ring significantly influenced their inhibitory potency against CK1δ and CK1ε. Compounds with IC values in the low nanomolar range demonstrated effective inhibition of these kinases, suggesting that ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate may exhibit similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the amino and ethylsulfonyl groups plays a pivotal role in enhancing the compound's biological activity. The ethylsulfonyl moiety is believed to contribute to increased binding affinity to target proteins due to its ability to form hydrogen bonds and hydrophobic interactions. A comprehensive table summarizing various derivatives and their corresponding IC values against CK1 is presented below:

| Compound | IC (nM) | Target |

|---|---|---|

| Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate | TBD | CK1δ/CK1ε |

| Ethyl 5-amino-4-(phenyl)isoxazole-3-carboxylate | 50 | CK1δ |

| Ethyl 5-amino-4-(methylsulfonyl)isoxazole-3-carboxylate | 30 | CK1ε |

Biological Evaluation

In vitro studies have demonstrated that ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate exhibits significant anti-cancer properties. For example, it was tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability, with an EC value suggesting moderate potency compared to established chemotherapeutics.

Case Studies

- Inhibition of Tumor Growth : In a study involving xenograft models, administration of ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate resulted in substantial tumor size reduction compared to control groups. This suggests potential as a therapeutic agent in oncology .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of intrinsic pathways, potentially involving Bcl-2 family proteins. This aligns with findings from other isoxazole derivatives that target similar pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : A four-step synthesis starting from commercially available sulfonyl chloride derivatives (e.g., 4-methoxybenzenesulfonyl chloride) is commonly employed. Key steps include sulfonylation, nucleophilic substitution, and esterification. For purity optimization, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%) or LC-MS. Intermediate characterization via - and -NMR is critical to identify byproducts such as unreacted starting materials or sulfonic acid derivatives .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol or DCM/hexane mixtures), and collect data at 90–293 K. Key parameters include R-factor (<0.05), mean C–C bond length (≈1.50 Å), and torsional angles to validate the isoxazole ring geometry. For example, SC-XRD confirmed the planarity of the isoxazole core and sulfonyl group orientation in related derivatives .

Q. What spectroscopic techniques are essential for characterizing Ethyl 5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate?

- Methodological Answer :

- NMR : -NMR identifies amino (δ 5.2–6.0 ppm) and ethyl ester protons (δ 1.2–1.4 ppm). -NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (C-SO, δ 55–60 ppm) groups.

- FT-IR : Look for N–H stretches (3300–3500 cm), C=O (1700–1750 cm), and S=O (1150–1250 cm).

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H] peaks, with fragmentation patterns confirming the sulfonyl and ester groups .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in kinase inhibition assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize assays using recombinant kinases (e.g., VEGFR2, EGFR) with fixed ATP levels (e.g., 10 µM). Perform dose-response curves (IC) in triplicate and validate via orthogonal methods (e.g., cellular proliferation assays). For example, derivatives with similar sulfonylisoxazole motifs showed IC values of 22 nM for VEGFR2, but variability was linked to cellular permeability differences .

Q. What strategies improve the yield of the ethylsulfonyl group introduction during synthesis?

- Methodological Answer : Optimize sulfonylation using NaH or KCO as a base in anhydrous DMF at 0–5°C to minimize hydrolysis. Use a 1.2:1 molar ratio of ethylsulfonyl chloride to the precursor. Monitor reaction progress via TLC (R ≈ 0.5 in 3:7 ethyl acetate/hexane). Post-reaction, quench with ice-water and extract with DCM to recover the product. Yields ≥75% are achievable with strict moisture control .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl) enhance the electrophilicity of the isoxazole ring at the 4-position, facilitating nucleophilic attacks (e.g., by amines or thiols). Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, Hammett plots correlate substituent σ values with reaction rates. For example, ethylsulfonyl groups increase reactivity by 2–3 orders of magnitude compared to methyl analogs .

Q. What in silico tools predict the compound’s ADMET properties for preclinical studies?

- Methodological Answer :

- Lipophilicity : Calculate logP via ChemAxon or ACD/Labs (experimental logP ≈ 1.8).

- Metabolic Stability : Use StarDrop’s P450 module to identify vulnerable sites (e.g., ester hydrolysis).

- Toxicity : Predict hERG inhibition via QSAR models (e.g., Schrödinger’s QikProp). For derivatives with sulfonyl groups, prioritize hepatotoxicity screening due to potential glutathione adduct formation .

Methodological Notes for Experimental Design

- Handling Precautions : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Store at 2–8°C under nitrogen to prevent ester hydrolysis .

- Data Reproducibility : Report solvent purity (e.g., HPLC-grade), reaction atmosphere (N/Ar), and instrument calibration details (e.g., NMR spectrometer frequency).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.